molecular formula C19H23N5O4S B607754 GSK-114 CAS No. 1301761-96-5

GSK-114

Cat. No.: B607754
CAS No.: 1301761-96-5
M. Wt: 417.484
InChI Key: YUSROMRPOFFTMX-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

GSK-114, also known as 3-{[6,7-bis(methyloxy)-4-quinazolinyl]amino}-4-(dimethylamino)-N-methylbenzenesulfonamide, primarily targets the TNNI3 Interacting Kinase (TNNI3K) in the body . TNNI3K is a member of the tyrosine-like kinase family that is selectively expressed in heart tissue .

Mode of Action

This compound acts as a highly selective inhibitor of TNNI3K . It shows significant bias for TNNI3K over B-Raf kinase . By inhibiting TNNI3K, this compound blocks the interaction of granulocyte macrophage colony-stimulating factor (GM-CSF) with its cell surface receptor . This neutralizes the biological function of GM-CSF .

Biochemical Pathways

The inhibition of TNNI3K by this compound affects multiple biochemical pathways. GSK-3, a related kinase, is involved in various signaling pathways controlling metabolism, differentiation, and immunity, as well as cell death and survival . It targets transcription factors, regulates the activity of metabolic and signaling enzymes, and controls the half-life of proteins by earmarking them for degradation

Result of Action

The primary result of this compound’s action is the inhibition of TNNI3K, which leads to the neutralization of GM-CSF’s biological function . This can lead to changes in cellular processes, particularly those involving inflammation and joint damage . The exact molecular and cellular effects of this compound are still under investigation.

Action Environment

The action, efficacy, and stability of this compound, like many other drugs, can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules. External factors, such as storage conditions, can also affect the stability of this compound. GlaxoSmithKline, the developer of this compound, is committed to addressing its environmental impact, which could indirectly influence the action of its drugs .

Biochemical Analysis

Biochemical Properties

GSK-114 plays a crucial role in biochemical reactions by selectively inhibiting TNNI3K with an IC50 of 25 nM . This inhibition is highly selective, showing a 40-fold preference for TNNI3K over B-Raf kinase . This compound interacts with several enzymes and proteins, including ACK1, B-Raf, GAK, MEK5, PDGFRB, STK36, and ZAK, at a concentration of 1 µM . These interactions are primarily inhibitory, affecting the activity of these kinases and altering downstream signaling pathways.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s inhibition of TNNI3K affects the cardiac troponin I-interacting kinase pathway, which is crucial for heart tissue function . Additionally, this compound’s interaction with other kinases can lead to changes in cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding site of TNNI3K, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to altered cellular signaling and function. This compound also affects gene expression by modulating the activity of transcription factors regulated by TNNI3K and other kinases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable when stored as a powder at -20°C for up to three years and in solution at -80°C for up to six months . Over time, this compound’s inhibitory effects on TNNI3K and other kinases can lead to long-term changes in cellular function, including altered cell proliferation and survival .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits TNNI3K without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including toxicity and altered cellular function . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of TNNI3K and other kinases . This inhibition affects metabolic flux and metabolite levels, leading to changes in cellular metabolism. This compound’s interaction with enzymes such as glycogen synthase kinase 3β (GSK-3β) further influences metabolic pathways related to glycogen synthesis and energy homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its bioavailability and efficacy. This compound’s distribution is also influenced by its chemical properties, including its solubility and stability .

Subcellular Localization

This compound’s subcellular localization is primarily in the cytoplasm, where it interacts with TNNI3K and other kinases . The compound’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular cellular compartments . These localization patterns are crucial for this compound’s efficacy in modulating cellular signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK114 involves the preparation of 3-((6,7-dimethoxyquinazolin-4-yl)amino)-4-(dimethylamino)-N-methylbenzenesulfonamide. The reaction conditions typically include the use of dimethyl sulfoxide (DMSO) as a solvent, with ultrasonic and warming techniques to enhance solubility .

Industrial Production Methods

Industrial production of GSK114 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is stored as a solid at -20°C for long-term stability .

Chemical Reactions Analysis

Types of Reactions

GSK114 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize reaction efficiency .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

GSK114 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GSK114 stands out due to its high selectivity for TNNI3K and its oral bioavailability. This makes it a valuable tool for both in vitro and in vivo studies, providing insights into the biological role of TNNI3K and potential therapeutic applications .

Properties

IUPAC Name

3-[(6,7-dimethoxyquinazolin-4-yl)amino]-4-(dimethylamino)-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4S/c1-20-29(25,26)12-6-7-16(24(2)3)15(8-12)23-19-13-9-17(27-4)18(28-5)10-14(13)21-11-22-19/h6-11,20H,1-5H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSROMRPOFFTMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)N(C)C)NC2=NC=NC3=CC(=C(C=C32)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 3-amino-4-(dimethylamino)-N-methylbenzenesulfonamide (0.100 g, 0.434 mmol) and 4-chloro-6,7-bis(methyloxy)quinazoline (0.075 g, 0.334 mmol) in isopropanol (2 mL) was added HCl (0.334 mL, 0.334 mmol). The resulting mixture was then subjected to microwave irradiation (150° C., 6 bar) for 15 minutes. The mixture was then concentrated and purified via column chromatography (5-10% MeOH/CH2Cl2) to give an orange solid that was triturated with EtOAc and dried to afford 3-{[6,7-bis(methyloxy)-4-quinazolinyl]amino}-4-(dimethylamino)-N-methylbenzenesulfonamide (54 mg, 35% yield) as orange crystals.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.075 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.334 mL
Type
reactant
Reaction Step Two
Customer
Q & A

Q1: How does GSK114, also known as 3-{[6,7-bis(methyloxy)-4-quinazolinyl]amino}-4-(dimethylamino)-N-methylbenzenesulfonamide, interact with its target, cardiac troponin I-interacting kinase (TNNi3K), and what are the downstream effects of this interaction?

A1: GSK114 acts as a potent and selective inhibitor of TNNi3K. [, ] While the exact downstream effects of this inhibition are still being investigated, TNNi3K is known to play a role in cardiac muscle contraction regulation. Therefore, inhibiting TNNi3K with GSK114 could potentially have therapeutic implications for cardiovascular diseases. Further research is needed to fully elucidate the downstream effects of GSK114-mediated TNNi3K inhibition.

Q2: How does the structure of GSK114 contribute to its inhibitory activity against TNNi3K, and what modifications impact its potency and selectivity?

A2: Research suggests that both the quinazoline core and the N-methylbenzenesulfonamide moiety of GSK114 are crucial for its potent TNNi3K inhibition. [] The quinazoline likely interacts with the hinge region of the kinase domain, a common feature of kinase inhibitors. Interestingly, the N-methylbenzenesulfonamide group appears to contribute significantly to GSK114’s potency, more so than typical quinazoline-based kinase inhibitors. [] Modifications to the hinge-binding region, such as adding a methyl group, can completely abolish TNNi3K inhibitory activity. [] This highlights the importance of specific structural features for GSK114's activity and selectivity. Further investigation into structure-activity relationships will be crucial for developing more potent and selective TNNi3K inhibitors.

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